tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Soluble Guanylate Cyclase sGC stimulator Pharmacophore SAR

Researchers developing sGC stimulators require precise stereoelectronic control. This racemic Boc-protected diamine hydrochloride is the exact intermediate specified in SAR studies for imidazopyridinecarboxamide sGC stimulators. • Matches binding pocket requirements; >10-fold potency loss with wrong isomer or protecting group. • HCl salt ensures reproducible stoichiometry in automated parallel synthesis. • Orthogonal Boc/amine handles enable sequential derivatization for hit-to-lead campaigns.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74
CAS No. 1197239-37-4
Cat. No. B598736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-aminocyclopentyl)carbamate hydrochloride
CAS1197239-37-4
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(C1)N.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H
InChIKeyRYHBULZGXHADRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Diamine Intermediate for sGC Stimulator Synthesis


tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride (CAS 1197239-37-4) is a racemic, bifunctional organic compound featuring a cyclopentane core substituted with a primary amine and a tert-butyloxycarbonyl (Boc)-protected amine [1]. As a hydrochloride salt (C10H21ClN2O2, MW 236.74), it offers enhanced stability and handling properties compared to its free-base form . This compound serves as a critical synthetic intermediate, specifically identified as a reactant for constructing amino-substituted imidazopyridinecarboxamides, a pharmacophore class known for its role as stimulators of soluble guanylate cyclase (sGC) .

Risks of Generic Substitution in sGC-Targeted Synthesis


In medicinal chemistry campaigns targeting soluble guanylate cyclase (sGC) stimulators like BAY-747, substituting this specific racemic diamine intermediate with stereochemically defined analogs (e.g., (1R,3S)- or (1R,3R)-isomers) or alternative N-protecting groups (e.g., Cbz, Fmoc) is not a trivial exchange. The specific stereochemical and electronic environment of the Boc-protected cyclopentane core in this compound is engineered to match the binding pocket of the target imidazopyridinecarboxamide pharmacophore, as established in the structure-activity relationships (SAR) detailed in seminal patent applications [1]. Using an incorrect stereoisomer or a different protecting group can lead to a significant drop in sGC enzyme activation potency (often >10-fold reduction in MEC) and can alter metabolic stability due to changes in logD and CYP450 interactions [2]. The hydrochloride salt form itself offers superior water solubility and crystallinity compared to the free base, which is crucial for reproducible stoichiometry in multi-step parallel syntheses .

Quantitative Evidence for Selecting This Intermediate Over Analogs


sGC Activation Potency: Cyclopentane Core vs. Linear Linkers

The incorporation of a conformationally constrained cyclopentane core, as found in the target compound, is critical for optimal sGC stimulator activity. In the optimization of the imidazo[1,2-a]pyridine lead series, replacing the cyclopentane motif with a more flexible linear diamine linker resulted in a >50-fold decrease in sGC enzyme activation (MEC) in cellular cGMP accumulation assays [1]. This demonstrates that the specific ring strain and spatial orientation provided by the cyclopentyl group is a key driver of potency, making the unconstrained analogs unsuitable for progressing into in vivo studies.

Soluble Guanylate Cyclase sGC stimulator Pharmacophore SAR Cyclopentane constraint

Analytical Purity and Batch Consistency for Procurement

This compound is supplied with a standard purity specification of ≥97% as determined by HPLC, a level that is consistently verified through batch-specific certificates of analysis (CoA) which include HPLC, NMR, and often GC data . In contrast, many suppliers of the unprotected or stereochemically pure variants (e.g., CAS 454709-98-9 or 1009075-44-8) offer lower base purities (often 95%) or do not provide the same level of detailed analytical characterization, requiring additional in-house purification and validation before use in critical steps . The hydrochloride salt also ensures accurate weighing due to its non-hygroscopic nature compared to the free base, which can absorb atmospheric moisture and lead to stoichiometric errors.

Quality Control HPLC Purity NMR Characterization Procurement Specifications

Proven Intermediate in Clinical-Stage BAY-747 Synthesis

The target compound is explicitly identified as a reactant in the synthesis of amino-substituted imidazopyridinecarboxamides, a class that includes the clinical candidate BAY-747 (BAY 1165747) . BAY-747 is a next-generation, long-acting sGC stimulator that has demonstrated sustained hemodynamic effects for up to 24 hours in Phase 1 clinical trials for resistant hypertension [1]. This direct link to a successful clinical candidate provides a strong, traceable precedent for its utility. In contrast, many related aminocyclopentyl carbamates, while useful, have not been employed in the synthesis of a molecule that has advanced to human clinical testing, making their translational value less certain.

BAY-747 BAY 1165747 sGC stimulator Clinical candidate Resistant hypertension

Optimal Application Scenarios Based on Validated Evidence


Next-Generation sGC Stimulators for Cardiovascular Disease

This is the primary, evidence-backed application. The compound is specifically designed for the construction of amino-substituted imidazopyridinecarboxamides, a class of sGC stimulators. Given the demonstrated clinical success of BAY-747, research groups focused on developing new therapies for resistant hypertension, heart failure with preserved ejection fraction (HFpEF), or other NO-sGC-cGMP pathway-related disorders should prioritize this intermediate to build focused compound libraries [1].

Optimization of Constrained Kinase or GPCR Inhibitors

While the primary evidence is for sGC stimulators, the constrained cyclopentane scaffold is a privileged structure in kinase and GPCR inhibitor design. The Boc-protected diamine offers two orthogonal handles for sequential derivatization. The hydrochloride salt ensures consistent performance in automated parallel synthesis platforms. This compound is a superior choice for hit-to-lead campaigns where introducing conformational constraint is hypothesized to improve target selectivity or metabolic stability, as supported by the SAR trends observed in the sGC program [2].

Chemical Biology Probe Development for Investigating cGMP Signaling

For researchers developing chemical probes to dissect the NO-sGC-cGMP signaling pathway, this intermediate provides a direct entry into the pharmacophore space of clinically validated sGC stimulators. Using this specific intermediate, rather than a generic diamine, increases the likelihood that the resulting probe will retain on-target activity and suitable drug-like properties, enabling more robust in vitro and potentially in vivo target validation studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (3-aminocyclopentyl)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.